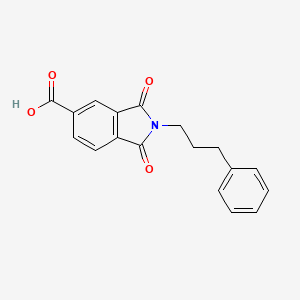

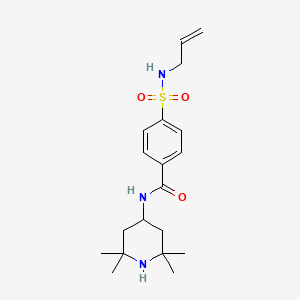

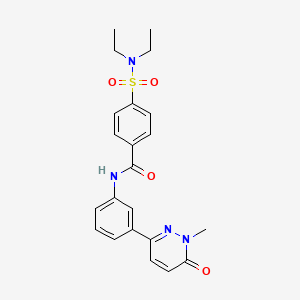

1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Endo-Beta-Glucuronidase Heparanase

A study by Courtney et al. (2004) describes a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase. These compounds showed potent heparanase inhibitory activity and high selectivity over human beta-glucuronidase, along with anti-angiogenic effects, indicating their potential as therapeutic agents [Courtney et al., 2004].

Synthesis of Integrin Antagonists

Deng, Shen, and Zhong (2003) reported the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester, a compound that can be utilized to create integrin antagonists. This synthesis process could be instrumental in the development of new therapeutic agents targeting integrin-related pathologies [Yong Deng, Yi Shen, Yuguo Zhong, 2003].

Organotin(IV) Carboxylates Synthesis

Xiao et al. (2013) explored the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. These compounds were characterized by various methods like IR, NMR spectroscopy, and X-ray crystallography, suggesting their potential in material science and pharmaceutical applications [Xiao Xiao et al., 2013].

DNA Hybridization Electrochemical Sensor

Cha et al. (2003) reported the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)) for application to electrochemical hybridization sensors. This conducting polymer sensor, with direct chemical substitution of probe oligonucleotide, demonstrated potential for biological recognition and monitoring, which is significant for molecular biology and diagnostic applications [Jun-Hoe Cha et al., 2003].

Antimicrobial Agents Synthesis

Research by Sah, Saraswat, and Manu (2011) involved synthesizing phthalyl substituted imidazolones and Schiff bases from 1,3-dioxo-1,3-dihydro-2H-isoindole derivatives. These compounds exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents [P. Sah, Neha Saraswat, M. Manu, 2011].

Green Approach in Drug Design

Reddy et al. (2014) developed environmentally friendly syntheses of analgesic and antipyretic compounds based on 1,3-dioxo-1,3-dihydro-isoindol-2-yl derivatives. This green approach in drug design and discovery highlights the compound's potential as an eco-friendly alternative in pharmaceutical development [Y. Dathu Reddy et al., 2014].

Mechanism of Action

Mode of Action

Isoindole-1,3-dione derivatives, a class to which this compound belongs, are known to be involved in various biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoindole-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products , suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions remain to be elucidated.

Properties

IUPAC Name |

1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-16-14-9-8-13(18(22)23)11-15(14)17(21)19(16)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXLIMIAWQALHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)

![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)

![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)